molecular formula C17H13N3O5 B11137707 N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B11137707
M. Wt: 339.30 g/mol
InChI Key: GEHSBTHVCRCGRC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide, also known by its chemical formula C₁₆H₁₃NO₄ , is a fascinating compound with a complex structure. Let’s break it down:

  • The benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) consists of a benzene ring fused with a dioxole ring, which imparts aromatic and heterocyclic properties.
  • The quinoxaline core (2,3-dioxo-1,2,3,4-tetrahydroquinoxaline) is a bicyclic system containing two nitrogen atoms and two carbonyl groups.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound are scarce in the literature, one possible approach involves the condensation of appropriate precursors. For instance, the benzodioxole and quinoxaline moieties could be assembled stepwise using suitable reagents.

Industrial Production:: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity and specialized applications.

Chemical Reactions Analysis

Reactivity:: N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide may undergo various reactions, including:

    Oxidation: Oxidative transformations of the benzodioxole ring.

    Reduction: Reduction of carbonyl groups.

    Substitution: Substitution reactions at the quinoxaline nitrogen atoms.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and substituents present.

Scientific Research Applications

Chemistry::

    Building Block: Researchers may use this compound as a building block for more complex molecules due to its unique structure.

    Catalysis: It could serve as a ligand or catalyst in organic synthesis.

Biology and Medicine::

    Enzyme Modulation: Related compounds have been investigated for their effects on enzymes.

    Drug Discovery: Its structural features make it interesting for drug design.

Industry::

    Fine Chemicals: Niche applications in specialty chemicals.

Mechanism of Action

The precise mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While direct analogs are scarce, researchers can compare this compound with related benzodioxole-containing molecules. Its uniqueness lies in the fusion of benzodioxole and quinoxaline rings.

Properties

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C17H13N3O5/c21-15(18-7-9-1-4-13-14(5-9)25-8-24-13)10-2-3-11-12(6-10)20-17(23)16(22)19-11/h1-6H,7-8H2,(H,18,21)(H,19,22)(H,20,23)

InChI Key

GEHSBTHVCRCGRC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4

Origin of Product

United States

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